molecular formula C18H19NO4 B8570227 methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate

Cat. No.: B8570227
M. Wt: 313.3 g/mol
InChI Key: DFGPSFKVVNEWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is a complex organic compound with a molecular formula of C17H19NO4. This compound is known for its unique structure, which includes a benzoate ester linked to a dimethylamino carbonyl group and a phenylmethyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoates .

Scientific Research Applications

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinities and interaction dynamics are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C18H19NO4/c1-19(2)17(20)14-9-10-16(15(11-14)18(21)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

DFGPSFKVVNEWGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.46 ml, 5.24 mmol) was added dropwise to a stirred solution of 3-[(methyloxy)carbonyl]-4-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 49; 300 mg, 1.05 mmol) in dichloromethane (10 ml) and dimethylformamide (3 drops) at room temperature. The mixture was stirred at room temperature for 1 h. The solvent was removed, and the residue was dissolved in dichloromethane (5 ml). This mixture was added to a solution of dimethylamine (716 mg, 5.24 mmol) in dichloromethane (5 ml). The mixture was stirred at room temperature for 2 h. Water (40 ml) was added and the mixture was extracted with dichloromethane (3×60 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulfate, and evaporated in vacuo to give the crude product as colourless oil. The crude product was used directly in the next step without further purification.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
716 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.